Ethyl 3-methoxypyridine-2-carboxylate

Description

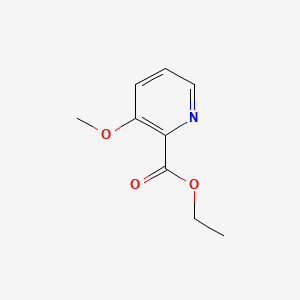

Ethyl 3-methoxypyridine-2-carboxylate is a pyridine derivative characterized by a methoxy group at the 3-position and an ethyl ester at the 2-position. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity. Its structure allows for modifications at the pyridine ring, enabling applications in drug design and organic synthesis.

Properties

CAS No. |

164398-85-0 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.191 |

IUPAC Name |

ethyl 3-methoxypyridine-2-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(11)8-7(12-2)5-4-6-10-8/h4-6H,3H2,1-2H3 |

InChI Key |

YDUVHEZWBSOREN-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=CC=N1)OC |

Synonyms |

ETHYL 3-METHOXYPYRIDINE-2-CARBOXYLATE |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- Ester Group Variations : Ethyl esters (e.g., this compound) generally exhibit lower water solubility compared to methyl esters (e.g., Mthis compound) due to increased hydrophobicity from the longer alkyl chain .

- Substituent Effects: Methoxy groups (electron-donating) vs. fluorine (electron-withdrawing): The 3-methoxy group in the reference compound stabilizes the pyridine ring via resonance, whereas fluorine in Ethyl 3-fluoropyridine-2-carboxylate increases electrophilicity, favoring nucleophilic reactions . Thioxo and cyano groups (e.g., in Ethyl 5-cyano-2-methyl-6-thioxo...carboxylate) introduce strong electron-withdrawing effects, making such compounds reactive intermediates in heterocyclic synthesis .

Research and Industrial Relevance

- Pharmaceuticals : Methyl and ethyl esters of methoxypyridine carboxylates are intermediates in kinase inhibitor and antimicrobial agent synthesis. The ethyl variant’s lipophilicity may improve blood-brain barrier penetration in CNS-targeting drugs .

- Agrochemicals : Similar compounds (e.g., Ethyl palmitate) are studied for their effects on insect behavior, though direct links to this compound remain unexplored .

Preparation Methods

Carboxylic Acid Preparation

The synthesis begins with 3-methoxypyridine-2-carboxylic acid, which is esterified with ethanol under acidic conditions. Trifluoromethanesulfonic acid, a catalyst noted for its efficiency in similar esterifications, facilitates the reaction. The process involves refluxing the acid with excess ethanol at 80–100°C for 12–24 hours.

Reaction Conditions :

Esterification Mechanism

The acid-catalyzed esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol. Water removal (e.g., molecular sieves) shifts equilibrium toward ester formation.

Nucleophilic Substitution on Halogenated Precursors

Bromination of Ethyl Pyridine-2-carboxylate

Ethyl pyridine-2-carboxylate undergoes electrophilic bromination at position 3, directed by the electron-withdrawing ester group. Using bromine (Br₂) and FeBr₃ in dichloromethane at 0–5°C yields ethyl 3-bromopyridine-2-carboxylate.

Key Parameters :

-

Temperature : 0–5°C (prevents di-substitution)

-

Yield : 65–75%

Methoxy Group Introduction

The bromide is displaced by methoxide via nucleophilic aromatic substitution (SNAr). Sodium methoxide in DMF at 120°C for 8–12 hours affords the target compound.

Optimization Insights :

-

Solvent : DMF enhances methoxide nucleophilicity.

-

Yield : 60–70% after column purification.

Cyclization Strategies

Diene Cyclization with Methoxy and Ester Precursors

A [4+2] cycloaddition between a methoxy-containing dienophile and an ester-substituted diene forms the pyridine ring. For example, reacting ethyl propiolate with a methoxy-substituted azadiene under microwave irradiation (150°C, 1 hour) yields the product.

Advantages :

-

Atom Economy : Single-step synthesis.

-

Yield : 50–60% (requires optimization).

Comparative Analysis of Synthesis Routes

| Method | Starting Material | Key Steps | Yield | Cost Efficiency | Scalability |

|---|---|---|---|---|---|

| Direct Esterification | 3-Methoxypyridine-2-carboxylic acid | Acid-catalyzed esterification | 70–85% | Moderate | High |

| Nucleophilic Substitution | Ethyl pyridine-2-carboxylate | Bromination → SNAr with methoxide | 60–70% | Low | Moderate |

| Cyclization | Ethyl propiolate + azadiene | Microwave-assisted cycloaddition | 50–60% | High | Low |

Critical Observations :

-

Direct Esterification offers the highest yield but requires access to 3-methoxypyridine-2-carboxylic acid, which may necessitate additional synthesis steps.

-

Nucleophilic Substitution is limited by the cost of brominating agents and harsh SNAr conditions.

-

Cyclization methods, while innovative, suffer from lower yields and specialized equipment requirements.

Industrial Considerations

Q & A

Q. What are the established synthetic routes for Ethyl 3-methoxypyridine-2-carboxylate, and how are reaction conditions optimized?

Answer: A common method involves cyclization reactions using precursors like substituted pyridinecarboxylic acids and ethyl esters. For example, reacting 3-methoxypyridine-2-carboxylic acid with ethoxalyl chloride in pyridine under reflux conditions can yield the target compound . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., pyridine) enhance reactivity.

- Catalysts : Sodium ethoxide or dehydrating agents (e.g., phosphorus oxychloride) improve yields .

- Temperature control : Reflux (100–120°C) ensures complete esterification . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm substituent positions and ester group integrity .

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .

- X-ray crystallography : Resolves molecular geometry and packing. SHELX programs (e.g., SHELXL) refine structures, but high-resolution data (>1.0 Å) is critical to resolve disorder in methoxy groups .

Advanced Research Questions

Q. How should researchers address contradictory crystallographic data during refinement of this compound?

Answer: Contradictions often arise from:

- Twinning : Use SHELXL’s TWIN/BASF commands to model twinned crystals .

- Disordered moieties : Apply PART/SUMP constraints to methoxy or ethyl groups .

- Thermal motion : Anisotropic refinement with ISOR restraints stabilizes atomic displacement parameters . Validate results using R-factor convergence (<5% discrepancy) and residual electron density maps .

Q. What methodologies are recommended for toxicity profiling when existing data is limited?

Answer: Given the lack of ecotoxicological data (e.g., LC₅₀, bioaccumulation) , employ tiered testing:

- In vitro assays : Use HepG2 cells for acute cytotoxicity (IC₅₀) and Ames test for mutagenicity .

- QSAR modeling : Predict ecotoxicity via tools like EPI Suite™, cross-referencing with pyridine analogs .

- Environmental fate studies : Assess hydrolysis (pH 4–9 buffers) and photodegradation (UV-Vis irradiation) .

Q. How can synthesis yields of this compound derivatives be optimized for medicinal chemistry applications?

Answer: Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time (10–30 min vs. 24 hrs) and improves yields by 15–20% .

- Catalyst screening : Pd/C or NiCl₂ enhances coupling reactions for halogenated derivatives .

- Solvent-free conditions : Minimizes side reactions (e.g., ester hydrolysis) . Monitor progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What computational approaches are suitable for predicting the bioactivity of this compound analogs?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Validate with MD simulations (NAMD/GROMACS) .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with methoxy groups) using Schrödinger’s Phase .

- ADMET prediction : SwissADME predicts bioavailability, while ProTox-II assesses toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.